Ethyl 3-amino-3-(4-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-amino-3-(4-nitrophenyl)propanoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of propanoate, featuring an amino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(4-nitrophenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form ethyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ethyl 3-amino-3-(4-aminophenyl)propanoate.
Reduction: Ethyl 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-amino-3-(4-nitrophenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties, particularly in gastric cancer research.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-bromophenyl)propanoate
Uniqueness
Ethyl 3-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an enzyme inhibitor and its application in medicinal chemistry .
Properties
IUPAC Name |
ethyl 3-amino-3-(4-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEUKYSOLMJRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592786 |
Source
|
Record name | Ethyl 3-amino-3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
224946-68-3 |
Source
|
Record name | Ethyl 3-amino-3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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